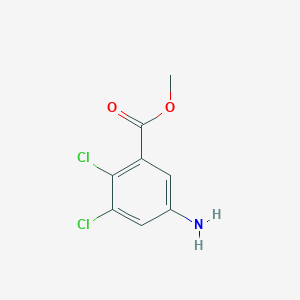

Methyl 5-amino-2,3-dichlorobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 5-amino-2,3-dichlorobenzoate is a compound that is structurally related to various chlorinated benzoates and thiophenes that have been studied for their potential biological activities and chemical properties. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from closely related compounds and their synthesis, molecular structure, and chemical reactions.

Synthesis Analysis

The synthesis of related compounds involves the modification of a core structure to explore the effects of different substituents on biological activity and chemical properties. For instance, a series of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophene derivatives were synthesized to study their role as allosteric enhancers of the A1 adenosine receptor, with variations at the thiophene C-5 position significantly affecting activity . Similarly, the synthesis of 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione demonstrates the preparation of a compound with potential for further chemical transformations .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques, including X-ray crystallography. For example, the crystal structure of 2-amino-3-ethyl-4,5-dihydro-1,3-thiazol-3-ium 3-chlorobenzoate reveals a centrosymmetric synthon involving hydrogen bonding between cations and anions . Quantum chemical studies have also been conducted to understand the molecular structure and vibrational spectra of methyl 2,5-dichlorobenzoate, providing detailed assignments based on the total energy distribution of the vibrational modes .

Chemical Reactions Analysis

The chemical reactivity of related compounds can lead to various products and derivatives. For instance, the reaction of 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione with m-chloroperbenzoic acid yields a sulfoxide derivative, while further reaction with triphenylphosphine produces a phosphonium salt . These reactions demonstrate the versatility of such compounds in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure and substituents. The hydration products of 3,4,5,6-tetrachloro-N-(methyl-2-pyridyl)phthalic acids exhibit hydrogen bonding and π-π interactions, which contribute to the formation of a two-dimensional network of hydrogen-bonded ions . The vibrational spectra of methyl 2,5-dichlorobenzoate have been studied using FT-IR and Raman spectroscopy, providing insights into the compound's physical properties .

科学的研究の応用

Energetic Materials Synthesis

Research on the synthesis of salts of methylated 5-aminotetrazoles with energetic anions explores the development of new families of energetic materials. These compounds exhibit good thermal stability and are characterized for their potential applications in explosives and propellants. This study might provide a methodology framework for exploring the energetic material applications of Methyl 5-amino-2,3-dichlorobenzoate (Karaghiosoff et al., 2008).

Chemical Modification Techniques

Research on the reversible blocking of amino groups with citraconic anhydride indicates methods for protecting amino groups during chemical reactions. This technique is crucial in synthetic chemistry for controlling reaction pathways, which might be relevant when working with amino-functionalized compounds like this compound (Dixon & Perham, 1968).

Antimalarial Activity

A study on the synthesis and quantitative structure-activity relationships of tebuquine analogs, including compounds with amino and chloro substitutions, investigates their antimalarial activity. This research demonstrates how modifications to the chemical structure can influence biological activity, providing a model for how this compound might be explored for potential biological applications (Werbel et al., 1986).

Corrosion Inhibition

The study of triazole derivatives, including amino-functionalized compounds, as inhibitors for mild steel corrosion in acidic solutions illustrates the application of similar chemicals in materials science. Understanding the relationship between molecular structure and corrosion inhibition efficiency could guide research into the potential use of this compound in protecting metals (Hassan et al., 2007).

Safety and Hazards

特性

IUPAC Name |

methyl 5-amino-2,3-dichlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c1-13-8(12)5-2-4(11)3-6(9)7(5)10/h2-3H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWUMKBIZFDWSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)N)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2531290.png)

![N-benzyl-3-[(4-bromophenyl)sulfonyl]-N-ethyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2531292.png)

![3-((1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2531294.png)

![N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide](/img/structure/B2531302.png)

![3-(Furan-2-ylmethyl)-1-[(3-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![Ethyl (5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2531306.png)

![2-[3-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B2531307.png)

![5-(thiophen-2-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2531309.png)

![3-isopentyl-5-methyl-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2531312.png)